(2R)-2-amino-4-azidobutanoic acid;hydrochloride

D-amino acid incorporation bacterial cell wall labeling L-RNA aptamer generation

Choose (2R)-2-amino-4-azidobutanoic acid hydrochloride for applications requiring D-stereochemistry: selective incorporation into bacterial peptidoglycan for clickable cell wall labeling, synthesis of proteolytically stable D-peptides resistant to endogenous protease cleavage, and generation of mirror-image L-RNA aptamers with enhanced biostability. The hydrochloride salt ensures superior aqueous solubility versus free base forms and simplifies dissolution during solid-phase peptide synthesis. Unlike L-enantiomers that are preferentially routed to ribosomal protein synthesis, this D-configured building block provides distinct biological recognition and metabolic processing. The four-carbon butanoic acid backbone offers several-fold higher mutagenic potency than three-carbon azidoalanine analogs for structure-activity relationship studies.

Molecular Formula C4H9ClN4O2
Molecular Weight 180.59 g/mol
Cat. No. B12388454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-4-azidobutanoic acid;hydrochloride
Molecular FormulaC4H9ClN4O2
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC(CN=[N+]=[N-])C(C(=O)O)N.Cl
InChIInChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m1./s1
InChIKeyMHHYJRIDKLZZEO-AENDTGMFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Amino-4-azidobutanoic Acid Hydrochloride: D-Configured Azido Amino Acid for Bioorthogonal and Peptide Engineering Applications


(2R)-2-amino-4-azidobutanoic acid hydrochloride, also known as 4-Azido-D-homoalanine HCl or H-D-Aha-OH·HCl, is a synthetic non-proteinogenic amino acid derivative. It features a D-configured α-carbon bearing an amino group and a carboxylic acid, with an azide moiety positioned on a four-carbon butanoic acid backbone . The compound is supplied as the hydrochloride salt form, which enhances water solubility and stability relative to the free base . The azide group enables participation in bioorthogonal click chemistry reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), as well as Staudinger ligation . The D-stereochemistry confers distinct biological recognition properties compared to the naturally occurring L-configuration, making this compound particularly valuable for applications where proteolytic stability or mirror-image biochemistry is required.

Why (2R)-2-Amino-4-azidobutanoic Acid Hydrochloride Cannot Be Freely Substituted with Generic Azido Amino Acid Alternatives


The (2R)-2-amino-4-azidobutanoic acid hydrochloride cannot be substituted generically with other azido amino acid analogs due to stereochemistry-dependent biological recognition, differential physicochemical properties between salt and free base forms, and divergent performance profiles across model systems. The D-configuration dictates distinct substrate specificity toward enzymatic and cellular machinery compared to L-enantiomers . Although both enantiomers contain identical reactive azide groups, their three-dimensional orientation determines whether a given biological system will recognize, transport, metabolize, or incorporate the analog. Furthermore, the hydrochloride salt form offers solubilization and stability advantages that are not uniformly available across all azido amino acid products, with some free base forms exhibiting limited aqueous solubility . Additionally, the four-carbon butanoic acid backbone differentiates this compound from three-carbon analogs such as azidoalanine in terms of metabolic processing, bioactivation efficiency, and resultant biological activity [1].

Quantitative Differentiation Evidence for (2R)-2-Amino-4-azidobutanoic Acid Hydrochloride vs. Comparators


Stereochemistry-Driven Functional Differentiation: D-AHA Enables Bacterial Cell Wall Labeling and L-RNA Aptamer Generation vs. L-AHA for Protein Synthesis

The D-configured (2R)-2-amino-4-azidobutanoic acid hydrochloride exhibits fundamentally distinct application utility compared to its L-enantiomer. The D-stereochemistry permits incorporation into bacterial cell walls when fed to bacterial cells, a property not shared by the L-enantiomer which is preferentially utilized for ribosomal protein synthesis via endogenous methionyl-tRNA synthetase. Additionally, this D-amino acid serves as a building block for generating L-RNA aptamers targeting the corresponding L-amino acid . The L-enantiomer (4-Azido-L-homoalanine HCl) is documented as a substrate for wild-type methionyl-tRNA synthetase and is incorporated into newly synthesized proteins during de novo protein synthesis, requiring methionine-free medium for efficient incorporation .

D-amino acid incorporation bacterial cell wall labeling L-RNA aptamer generation mirror-image biochemistry

Homologation-Driven Mutagenic Potency: 2-Amino-4-azidobutanoic Acid Shows Marked Increase Over Azidoalanine in Salmonella Assay

The four-carbon backbone of 2-amino-4-azidobutanoic acid confers substantially elevated mutagenic potency compared to the three-carbon analog azidoalanine. In Salmonella typhimurium strain TA1530, homologation of azidoalanine to yield 2-amino-4-azidobutanoic acid produced a marked increase in molar mutagenic potency. A separate study quantifying this difference reported that L-2-amino-4-azidobutanoic acid (HomoAZAL) exhibited potency several times that of 3-azido-L-alanine (AZAL) [1][2]. The mutagenic activity of the homologue is associated specifically with the L-isomer in this assay system [1].

mutagenicity structure-activity relationship bioactivation Salmonella typhimurium

Hydrochloride Salt Form Enhances Aqueous Solubility and Stability vs. Free Base Form

The hydrochloride salt form of (2R)-2-amino-4-azidobutanoic acid provides enhanced aqueous solubility and stability compared to the free base. While direct solubility data for the D-enantiomer hydrochloride is limited in publicly available vendor documentation, the L-enantiomer hydrochloride (L-AHA·HCl) demonstrates aqueous solubility of 100 mM (18.06 mg/mL) . Vendor technical notes indicate that the salt form (L-Azidohomoalanine hydrochloride) typically offers enhanced water solubility and stability compared to the free base form at equivalent molar concentrations, though both forms exhibit comparable biological activity . The free base form (CAS 120042-14-0) is documented to require 0.1 M NaOH for solubilization .

solubility formulation salt form stability

D-Configuration Confers Enhanced Proteolytic Stability vs. L-Enantiomer in Peptide Contexts

The D-configuration at the α-carbon of (2R)-2-amino-4-azidobutanoic acid confers enhanced resistance to proteolytic degradation when incorporated into peptides, a property not shared by the L-enantiomer. Vendor documentation states that the D-configuration enhances resistance to proteolytic degradation, making the compound valuable in designing stable peptide-based drugs or probes . This property stems from the inability of most endogenous proteases to recognize and cleave D-amino acid-containing peptide bonds.

proteolytic stability D-amino acid peptide engineering therapeutic peptide design

Recommended Research and Industrial Application Scenarios for (2R)-2-Amino-4-azidobutanoic Acid Hydrochloride


Bacterial Cell Wall Incorporation Studies via Metabolic Labeling

Utilize (2R)-2-amino-4-azidobutanoic acid hydrochloride for feeding experiments in bacterial cultures to achieve clickable D-amino acid incorporation into cell walls. The D-stereochemistry permits selective incorporation into bacterial peptidoglycan, enabling subsequent azide-alkyne click chemistry conjugation with fluorescent probes or affinity tags for visualization, enrichment, or characterization of cell wall components . This application is not accessible with L-enantiomer analogs which are preferentially routed to ribosomal protein synthesis.

Generation of L-RNA Aptamers via Mirror-Image SELEX

Employ (2R)-2-amino-4-azidobutanoic acid hydrochloride as a building block for synthesizing L-RNA aptamers that target the corresponding L-amino acid or L-configured biomolecules. The D-amino acid serves as a chiral template for generating mirror-image oligonucleotides with enhanced biostability and reduced immunogenicity . The azide functionality enables postsynthetic conjugation or immobilization via click chemistry.

Protease-Resistant Peptide Probe and Therapeutic Peptide Engineering

Incorporate (2R)-2-amino-4-azidobutanoic acid hydrochloride into synthetic peptides during solid-phase peptide synthesis to confer enhanced resistance to proteolytic degradation. The D-configuration protects the peptide backbone from endogenous protease cleavage, extending functional half-life in biological environments while the azide group provides a bioorthogonal handle for subsequent fluorescent labeling, biotinylation, or conjugation to drug payloads . The hydrochloride salt form simplifies dissolution and coupling chemistry during synthesis.

Mutagenicity Mechanism and Bioactivation Studies in Bacterial Systems

Deploy 2-amino-4-azidobutanoic acid as a model compound for investigating structure-activity relationships in azido amino acid bioactivation and mutagenesis. The four-carbon backbone confers several-fold higher mutagenic potency than three-carbon azidoalanine analogs in Salmonella typhimurium assays, making it a valuable tool for probing the enzymatic processing and metabolic activation pathways of azide-containing amino acids [1][2].

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